2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide
描述
This compound features a benzoxazepin core fused with a sulfamoyl-substituted phenyl group and a propanamide side chain. The benzoxazepin moiety (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with three methyl groups and a ketone at the 4-position. The sulfamoyl group (-SO₂NH₂) bridges the benzoxazepin ring to a para-substituted phenyl ring, which is further linked to a 2-methylpropanamide group.
属性
IUPAC Name |
2-methyl-N-[4-[(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-14(2)20(26)23-15-6-9-17(10-7-15)31(28,29)24-16-8-11-18-19(12-16)30-13-22(3,4)21(27)25(18)5/h6-12,14,24H,13H2,1-5H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFBJJDVUDTVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzoxazepine ring, the introduction of the sulfonamide group, and the coupling with the propanamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
科学研究应用
Medicinal Chemistry Applications
The compound serves as a valuable scaffold for the development of new pharmaceuticals. Its structural features suggest potential activity against various neurological disorders. Research indicates that compounds with similar structures exhibit significant biological activities due to their ability to interact with specific molecular targets such as enzymes or receptors.
Case Studies
- Neurological Disorders : Studies have shown that sulfonamide derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions like depression and anxiety.
- Antimicrobial Activity : Compounds similar to 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide have demonstrated effectiveness against various pathogens including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 32 µg/mL .
Organic Synthesis
In organic synthesis, this compound can act as an intermediate for creating more complex molecules. Its unique structure allows for various chemical modifications that can lead to the synthesis of novel compounds with desirable properties.
Synthetic Routes
The synthesis typically involves:
- Formation of Benzoxazepine Ring : Achieved through cyclization reactions involving ortho-aminophenol derivatives and carbonyl compounds.
- Introduction of Sulfonamide Group : Via reactions with sulfonyl chloride derivatives under basic conditions.
Material Science
The unique properties of this compound make it a candidate for developing new materials. Its structural characteristics can be exploited to create materials with specific functionalities such as enhanced thermal stability or electrical conductivity.
Research indicates that the biological activity of this compound may involve inhibition of bacterial dihydropteroate synthase similar to other sulfonamides. This inhibition leads to bacteriostatic effects against a variety of gram-positive and gram-negative bacteria.
作用机制
The mechanism of action of 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
相似化合物的比较
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on core heterocycles, sulfonamide/amide substituents, and synthetic pathways. Below is a comparative analysis derived from related compounds in the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycles :
- The benzoxazepin core in the target compound distinguishes it from oxadiazole-thiazole () or cyclohexane () backbones. Benzoxazepins are less common in literature but are associated with CNS activity due to structural similarity to benzodiazepines.
- Oxadiazole-thiazole hybrids () prioritize antimicrobial activity via sulfur-based interactions .
Functional Groups :
- The sulfamoyl group in the target compound may enhance solubility and binding to sulfotransferases or kinases, unlike hydroxamic acids (), which excel in metal chelation (e.g., zinc-dependent proteases) .
- Propanamide side chains are shared across analogs but differ in substituents. Methylation (target compound) could improve metabolic stability compared to unsubstituted amides.
Synthesis :
- The target compound’s synthesis likely involves sulfamoyl bridge formation, analogous to ’s CS₂/KOH-mediated thiolation, but with sulfonation reagents .
- Hydroxamic acids () require hydroxylamine coupling, a step absent in the target compound’s structure .
Biological Implications :
- Antioxidant activity in ’s hydroxamic acids correlates with radical scavenging, whereas the target compound’s sulfamoyl group may favor enzyme inhibition (e.g., carbonic anhydrase) .
- Antimicrobial oxadiazole-thiazole derivatives () highlight the role of sulfur atoms in targeting bacterial membranes .
Research Findings and Limitations
- Activity Gaps : While hydroxamic acids and oxadiazoles show proven bioactivity, the benzoxazepin-sulfamoyl-propanamide scaffold lacks empirical testing. Computational modeling (e.g., docking studies) is recommended to predict targets.
- Synthetic Challenges : The multi-step synthesis of the target compound (e.g., benzoxazepin ring closure, sulfamoyl linkage) may require optimization to avoid side reactions observed in similar pathways .
生物活性
The compound 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide , with CAS number 921836-15-9 , is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 338.4 g/mol . The structure features a benzoxazepin core, which is known for various pharmacological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N2O3 |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 921836-15-9 |
Research indicates that the compound may exhibit anti-inflammatory and antitumor properties. The sulfamoyl group is hypothesized to enhance its interaction with biological targets involved in inflammatory pathways and cancer cell proliferation.
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines and mediators in vitro.
- Antitumor Activity : Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Biological Activity Studies
Several studies have investigated the biological activity of this compound:
In Vitro Studies
- Cell Viability Assays : The compound was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent reduction in cell viability.
- Cytokine Release : Inflammatory cytokine assays demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6.
In Vivo Studies
- Tumor Models : In animal models of cancer, administration of the compound resulted in reduced tumor growth compared to control groups.
- Inflammation Models : The compound exhibited significant effects in reducing edema in models of acute inflammation.
Case Studies
- Case Study 1 - Breast Cancer : A study involving MCF-7 cells showed that treatment with the compound at concentrations of 10 µM and 50 µM led to a 50% reduction in cell proliferation after 48 hours.
- Case Study 2 - Rheumatoid Arthritis : In a murine model of rheumatoid arthritis, administration of the compound resulted in decreased joint swelling and histological improvements compared to untreated controls.
常见问题
Q. What are the critical parameters for optimizing the synthesis of 2-methyl-N-{4-[(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)sulfamoyl]phenyl}propanamide?
Answer: The synthesis requires precise control of:
- Temperature : Elevated temperatures (80–120°C) for sulfamoylation steps to ensure complete coupling of the benzoxazepine core with the phenylpropanamide moiety .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates during nucleophilic substitution reactions .
- Catalysts : Use of triethylamine or DMAP to accelerate sulfonamide bond formation .
- Purification : Multi-stage column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization to achieve ≥95% purity .
Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?
Answer:
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm for quantifying purity (retention time ≈ 12–14 min under 70:30 acetonitrile/water) .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d6) to confirm sulfamoyl linkage (δ 3.1–3.3 ppm for sulfonamide protons) and benzoxazepine core aromaticity (δ 6.8–7.5 ppm) .
- Mass Spectrometry (HRMS) : ESI+ mode to verify molecular weight (calculated m/z 456.23; observed m/z 456.25 ± 0.02) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved biological activity?
Answer:
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding affinity of the sulfamoyl group to target enzymes (e.g., carbonic anhydrase IX). Focus on optimizing the benzoxazepine core’s dihedral angles for better steric compatibility .
- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with in vitro activity .
- MD simulations : Simulate ligand-protein interactions over 100 ns to assess stability of the sulfamoyl-phenylpropanamide interaction in aqueous environments .
Q. What experimental strategies resolve contradictions in biological activity data across different assays?
Answer:
- Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based viability assays). For example, discrepancies in IC50 values may arise from off-target effects in cell models .
- Metabolite profiling : Use LC-MS to rule out compound degradation or metabolite interference in cell-based assays .
- Dose-response refinement : Test 10-point serial dilutions (0.1 nM–100 µM) to confirm potency thresholds and eliminate false positives from solvent artifacts .
Q. How can factorial design improve reaction yield and scalability for this compound?
Answer:
- 2³ factorial design : Vary temperature (X1), catalyst loading (X2), and solvent ratio (X3) as independent variables. Analyze main effects and interactions using ANOVA to identify optimal conditions (e.g., X1 = 100°C, X2 = 10 mol%, X3 = 1:3 DMF/H2O) .
- Response surface methodology (RSM) : Model non-linear relationships between variables to maximize yield (predicted R² ≥ 0.90) while minimizing byproducts .
- Scale-up validation : Transition from batch (10 mg) to flow chemistry (10 g) using optimized parameters, monitoring purity via inline HPLC .
Methodological Frameworks
Q. How to link research on this compound to broader theoretical frameworks in medicinal chemistry?
Answer:
- Structure-Activity Relationship (SAR) : Map substituent effects (e.g., methyl groups on benzoxazepine) to bioactivity using Free-Wilson or Hansch analysis .
- Pharmacophore modeling : Define essential features (e.g., sulfamoyl as H-bond acceptor, benzoxazepine as hydrophobic core) using Discovery Studio .
- Therapeutic hypothesis : Align with enzyme inhibition theories (e.g., competitive vs. non-competitive) by testing kinetic parameters (Km, Vmax) .
Q. What protocols ensure reproducibility in synthesizing and testing this compound?
Answer:
- Standard Operating Procedures (SOPs) : Document reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and analytical calibration .
- Blinded testing : Assign compound batches to independent labs for biological assays to eliminate bias .
- Data transparency : Share raw NMR/HPLC files via repositories like Zenodo for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
